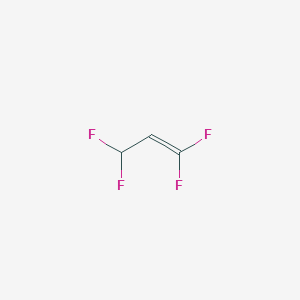

1,1,3,3-Tetrafluoroprop-1-ene

Vue d'ensemble

Description

1,1,3,3-Tetrafluoroprop-1-ene is a hydrofluoroolefin . It has two isomers: cis-1,3,3,3-tetrafluoropropene and trans-1,3,3,3-tetrafluoropropene . The trans isomer is used as a refrigerant .

Synthesis Analysis

The synthesis of 2,3,3,3-tetrafluoroprop-1-ene involves several steps . The starting composition includes compounds having structures selected from specific formulas. This composition is contacted with a first fluorinating agent to produce a first intermediate composition. This is then contacted with a second fluorinating agent to produce a second intermediate composition. Finally, at least a portion of the second intermediate is catalytically dehydrochlorinated to produce 2,3,3,3-tetrafluoroprop-1-ene .

Molecular Structure Analysis

The molecular structure of 1,1,3,3-Tetrafluoroprop-1-ene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 8 bonds. There are 6 non-H bonds, 1 multiple bond, and 1 double bond .

Chemical Reactions Analysis

The combustion mechanism of trans-1,3,3,3-tetrafluoroprop-1-ene has been investigated theoretically and experimentally . The theoretical model of its combustion was revealed in unimolecular decomposition, collision with oxygen, and addition with radicals (hydrogen and hydroxyl radical) .

Physical And Chemical Properties Analysis

1,1,3,3-Tetrafluoroprop-1-ene has a molar mass of 114.043 g·mol −1 . Its boiling point is -16 °C . The density is 1.2±0.1 g/cm 3 . The vapour pressure is 2901.7±0.0 mmHg at 25°C . The enthalpy of vaporization is 22.7±3.0 kJ/mol .

Applications De Recherche Scientifique

Low Global Warming Potential (GWP) Working Fluid

This compound is being investigated for its potential as a working fluid in systems requiring low GWP. It’s particularly promising for high-temperature heat pumping applications , organic Rankine cycles , and air-conditioning and refrigeration applications due to its favorable thermodynamic properties .

Solvent Applications

1,1,3,3-Tetrafluoroprop-1-ene: is also being explored as a potential solvent. Its unique chemical structure could offer advantages in solubility and reactivity for various industrial and research purposes .

Propellant Uses

As a propellant, this compound could replace other substances with higher environmental impact due to its lower GWP. It’s being considered for use in aerosols and other pressurized delivery systems .

Foam Blowing Agent

In the production of foams, 1,1,3,3-Tetrafluoroprop-1-ene could serve as a blowing agent. Its properties may lead to better control over the foam’s expansion and final density .

Mécanisme D'action

Target of Action

1,1,3,3-Tetrafluoroprop-1-ene, also known as trans-1,3,3,3-Tetrafluoropropene or R-1234ze(E), is a hydrofluoroolefin . It primarily targets the environment as a refrigerant, a blowing agent for foam and aerosol applications, and in air horns and gas dusters . It was developed as a “fourth-generation” refrigerant to replace fluids such as R-134a .

Mode of Action

The theoretical model of R1234ze(E) combustion was revealed in unimolecular decomposition, collision with oxygen, and addition with radicals (hydrogen and hydroxyl radical) . The compound interacts with its targets through these processes, leading to changes in the environment where it is used.

Biochemical Pathways

The combustion mechanism of R1234ze(E) involves several biochemical pathways. These include unimolecular decomposition, collision with oxygen, and addition with radicals . All the reaction pathways were calculated by density function theory method on M06-2X/6–311 + G (d, p) level .

Pharmacokinetics

Rapid evaporation of the liquid may cause frostbite .

Result of Action

The result of the action of 1,1,3,3-Tetrafluoroprop-1-ene is the creation of a cooling effect when used as a refrigerant. It also serves as a propellant in aerosol applications . Misuse or intentional inhalation can be fatal as a result of effects on the heart, without alarming symptoms .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of 1,1,3,3-Tetrafluoroprop-1-ene. For instance, the compound shows a “hump phenomenon” with the increase of pressure . The U50% of HFO1234ze(E)/N2 gas mixture first decreases and then increases with the increase of the mixing ratio under positive polarity impulse voltage . The variation trend of 50% discharge voltage with mixing ratio under negative polarity impulse voltage is related to pressure .

Safety and Hazards

Orientations Futures

1,1,3,3-Tetrafluoroprop-1-ene is currently in limited commercial production and is used as a foam-blowing agent in applications requiring a low Global Warming Potential (GWP) . It is also of interest as a refrigerant . The present equation of state will be valuable in design studies of refrigeration systems using 1,1,3,3-Tetrafluoroprop-1-ene .

Propriétés

IUPAC Name |

1,1,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4/c4-2(5)1-3(6)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYODXFAOQCIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617590 | |

| Record name | 1,1,3,3-Tetrafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3,3-Tetrafluoroprop-1-ene | |

CAS RN |

4556-24-5 | |

| Record name | 1,1,3,3-Tetrafluoropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4556-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetrafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

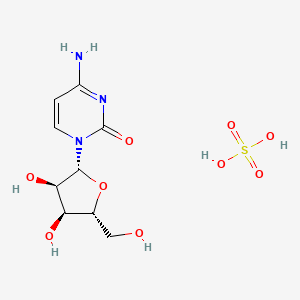

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)